![molecular formula C10H15N5 B14161284 N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine CAS No. 38407-85-1](/img/structure/B14161284.png)
N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazinecarboximidamide, 2-[[4-(dimethylamino)phenyl]methylidene] is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a hydrazinecarboximidamide group attached to a dimethylamino-substituted phenyl ring, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboximidamide, 2-[[4-(dimethylamino)phenyl]methylidene] typically involves the reaction of hydrazinecarboximidamide with a suitable aldehyde or ketone. One common method is the condensation reaction between hydrazinecarboximidamide and 4-(dimethylamino)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of hydrazinecarboximidamide, 2-[[4-(dimethylamino)phenyl]methylidene] can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions
Hydrazinecarboximidamide, 2-[[4-(dimethylamino)phenyl]methylidene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. These reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents. The reactions are usually conducted in the presence of catalysts or under specific pH conditions to enhance selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted compounds with varying functional groups.
科学研究应用
Hydrazinecarboximidamide, 2-[[4-(dimethylamino)phenyl]methylidene] has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticonvulsant agent, with studies showing significant protection against tonic-clonic seizures.
Biological Research: It is used in studies involving neurotransmitter modulation and synaptic transmission, particularly in relation to GABAergic mechanisms.
Industrial Applications: The compound is utilized in the synthesis of various organic intermediates and as a reagent in chemical reactions.
作用机制
The mechanism of action of hydrazinecarboximidamide, 2-[[4-(dimethylamino)phenyl]methylidene] involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound is believed to modulate GABAergic neurotransmission by inhibiting the enzyme GABA transaminase (GABA-T), leading to increased levels of gamma-aminobutyric acid (GABA) in the brain . This action helps in controlling seizures and other neurological conditions.
相似化合物的比较
Hydrazinecarboximidamide, 2-[[4-(dimethylamino)phenyl]methylidene] can be compared with other similar compounds, such as:
Hydrazinecarboximidamide derivatives: These compounds share the hydrazinecarboximidamide core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.
Dimethylamino-substituted compounds: Compounds with dimethylamino groups exhibit similar electronic and steric effects, influencing their reactivity and interactions with biological targets.
The uniqueness of hydrazinecarboximidamide, 2-[[4-(dimethylamino)phenyl]methylidene] lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
38407-85-1 |
|---|---|
分子式 |
C10H15N5 |
分子量 |
205.26 g/mol |
IUPAC 名称 |
2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]guanidine |
InChI |
InChI=1S/C10H15N5/c1-15(2)9-5-3-8(4-6-9)7-13-14-10(11)12/h3-7H,1-2H3,(H4,11,12,14)/b13-7+ |
InChI 键 |
KGSVTIOPRMVDLA-NTUHNPAUSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N=C(N)N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


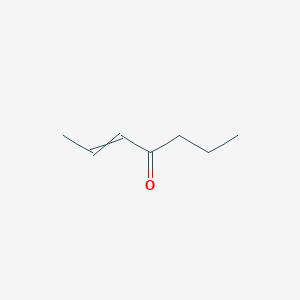
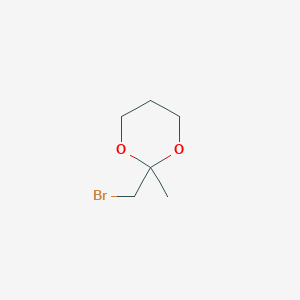

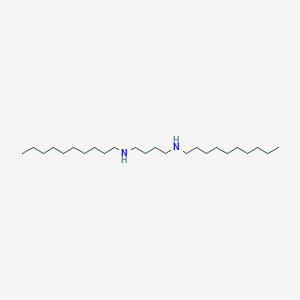
![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
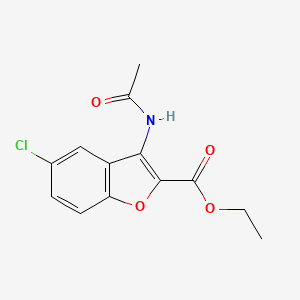
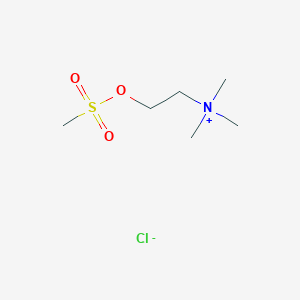
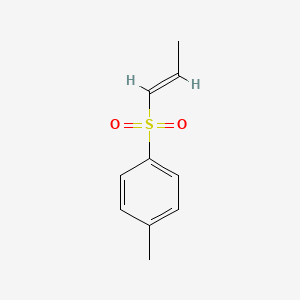
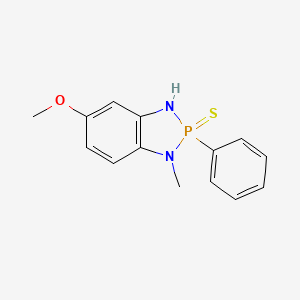
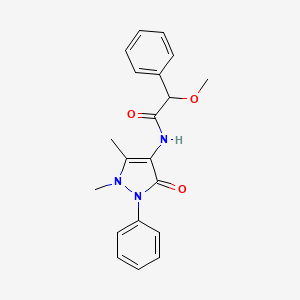
![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14161272.png)
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161280.png)
![4,4'-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol](/img/structure/B14161281.png)

